molecular formula C6H5N3O B099744 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 16328-62-4

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B099744
CAS RN: 16328-62-4
M. Wt: 135.12 g/mol
InChI Key: PGDIPOWQYRAOSK-UHFFFAOYSA-N
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Description

The compound 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a derivative of imidazopyridine, which is a heterocyclic aromatic organic compound. It is characterized by a fused ring structure combining imidazole and pyridine rings. This structural motif is found in various natural products and synthetic compounds, which are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridin-2-one derivatives can be achieved through various synthetic routes. For instance, a one-pot synthesis of related 3-aryl imidazo[1,2-a]pyridines has been developed, which involves the formation of an adduct from 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 at room temperature . Another approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs involves oxidative intramolecular C–H amination using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene . These methods highlight the versatility and efficiency of one-pot reactions in constructing complex imidazo[4,5-b]pyridin-2-one frameworks.

Molecular Structure Analysis

The molecular structure and vibrational properties of imidazo[4,5-c]pyridine, a closely related compound, have been analyzed using XRD, IR, Raman studies, and DFT quantum chemical calculations. The compound crystallizes in the non-centrosymmetric orthorhombic space group and forms hydrogen-bonded chains in the crystal lattice. The stability of the dimeric form and the presence of an N-H···N intermolecular hydrogen bond have been analyzed, providing insights into the structural characteristics of the imidazopyridine skeleton .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridin-2-one derivatives can participate in various chemical reactions due to their reactive sites. For example, the formation of C-N, C-O, and C-S bonds can be achieved through a novel transition-metal-free three-component reaction involving ynals, pyridin-2-amines, and alcohols or thiols . Additionally, the reactivity of the imidazo[1,2-a]pyridin-2-ylacetic acid anion has been explored in the synthesis of metal complexes, demonstrating the potential for coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridin-2-one derivatives are influenced by their molecular structure. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines have been characterized, showing strong UV absorption and fluorescence in the visible region . The thermal stability and magnetic properties of metal complexes based on imidazo[1,2-a]pyridin-2-ylacetic acid anion have also been investigated, revealing differences in stability and magnetic behavior among different metal ions .

Scientific Research Applications

Nitration and Substitution Reactions

  • Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one leads to the formation of nitro and dinitro derivatives, as well as halogen-substituted compounds. This process is crucial for creating novel compounds with potential applications in various chemical processes (Smolyar et al., 2007).

Synthesis of Novel Compounds

  • A novel method for synthesizing 1,3-disubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one was developed, highlighting its potential as a CRF1 receptor antagonist. This showcases its relevance in medicinal chemistry (Hayes & Popkin, 2010).

Potential Anticancer Agents

  • Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents. Their activity as mitotic inhibitors indicates their significance in cancer treatment research (Temple et al., 1987).

Thermal Behavior and Stability

  • The synthesis and thermal behavior of trinitro-derivatives of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one were studied, providing insights into their stability and decomposition properties, relevant for material science applications (Ma Cong-min, 2014).

Anti-Tuberculosis Applications

  • Imidazo[4,5-b]pyridines have been synthesized as inhibitors of Lumazine synthase in M. tuberculosis, suggesting their potential as therapeutic agents against tuberculosis (Harer & Bhatia, 2015).

Broad Range of Applications

  • Imidazo[1,2-a]pyridine, a related compound, is recognized for its wide range of applications in medicinal chemistry, including as anticancer, antimycobacterial, and anticonvulsant agents. This highlights the versatility of the imidazo pyridine scaffold in drug discovery (Deep et al., 2016).

properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIPOWQYRAOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333936
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

CAS RN

16328-62-4
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
A Kaieda, M Takahashi, H Fukuda, R Okamoto… - …, 2019 - Wiley Online Library
We identified a lead series of p38 mitogen‐activated protein kinase inhibitors using a structure‐based design strategy from high‐throughput screening of hit compound 1. X‐ray …
A Kaieda, M Takahashi, H Fukuda, R Okamoto… - …, 2019 - Wiley Online Library
We identified novel potent inhibitors of p38 mitogen‐activated protein (MAP) kinase using a structure‐based design strategy, beginning with lead compound, 3‐(butan‐2‐yl)‐6‐(2,4‐…
NN Smolyar, KY Lopatinskaya, AB Vasilechko… - Russian Journal of …, 2007 - Springer
Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5C and 60C gives 5-nitro-and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, …
Number of citations: 5 link.springer.com
ME Layton, AJ Reif, TJ Hartingh, K Rodzinak… - Bioorganic & Medicinal …, 2016 - Elsevier
Optimization of a benzimidazolone template for potency and physical properties revealed 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as a key template on which to develop a …
Number of citations: 8 www.sciencedirect.com
JP Scott - Synlett, 2006 - thieme-connect.com
One-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl) carbamate with substituted primary anilines allows for the preparation of …
Number of citations: 16 www.thieme-connect.com
M Ermann, NM Simkovsky, SM Roberts… - Journal of …, 2002 - ACS Publications
A solid-phase synthesis of substituted cyclic urea derivatives as potential heterocyclic library scaffolds is described. 2-Amino-3-nitropyridine is attached to Wang resin via a carbamate …
Number of citations: 13 pubs.acs.org
T Katoh, T Takai, T Yukawa, T Tsukamoto… - Bioorganic & Medicinal …, 2016 - Elsevier
A high-throughput screening campaign helped us to identify an initial lead compound (1) as a protein kinase C-θ (PKCθ) inhibitor. Using the docking model of compound 1 bound to …
Number of citations: 28 www.sciencedirect.com
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org
NN Smolyar, DA Lomov, YS Borodkin… - Russian Journal of …, 2009 - Springer
In extension of the research on the synthesis of tricyclic imidazopyridine derivatives containing an imidazole, triazole, and pyrrolidine fragments [2] it seemed purposeful using synthetic …
Number of citations: 5 link.springer.com
JF Hayes, ME Popkin - Heterocycles: an international journal for reviews …, 2010 - cir.nii.ac.jp
… A novel synthesis of a 1 3 disubstituted 1 3 dihydro 2H imidazo 4 5 b pyridin 2 one application to GW808990 a CRF1 receptor antagonist …
Number of citations: 1 cir.nii.ac.jp

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